molecular formula C13H13ClN4O5S B10929286 [2-Oxo-2-(4-sulfamoylanilino)ethyl] 4-chloro-1-methylpyrazole-3-carboxylate

[2-Oxo-2-(4-sulfamoylanilino)ethyl] 4-chloro-1-methylpyrazole-3-carboxylate

Cat. No.: B10929286
M. Wt: 372.78 g/mol
InChI Key: DZENCVCCJAGLMW-UHFFFAOYSA-N
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Description

2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that features a combination of functional groups, including an aminosulfonyl group, an anilino group, a pyrazole ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the chloro and methyl groups: Chlorination and methylation reactions can be performed using reagents such as thionyl chloride and methyl iodide, respectively.

    Attachment of the aminosulfonyl and anilino groups: This step involves nucleophilic substitution reactions, where the appropriate aniline derivative reacts with sulfonyl chloride to form the aminosulfonyl aniline intermediate.

    Formation of the carboxylate ester: The final step involves esterification, where the carboxylic acid group is converted to its ester form using reagents such as methanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen or nitrogen atoms.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Alternatively, it may act as a receptor ligand, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-5-aminosulfonyl-1-methylpyrazole-4-carboxylate
  • Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate

Uniqueness

2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the aminosulfonyl and anilino groups, along with the pyrazole ring, allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H13ClN4O5S

Molecular Weight

372.78 g/mol

IUPAC Name

[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-chloro-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C13H13ClN4O5S/c1-18-6-10(14)12(17-18)13(20)23-7-11(19)16-8-2-4-9(5-3-8)24(15,21)22/h2-6H,7H2,1H3,(H,16,19)(H2,15,21,22)

InChI Key

DZENCVCCJAGLMW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl

Origin of Product

United States

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